molecular formula C16H11BrCl2N4O2S B11999845 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol

Cat. No.: B11999845
M. Wt: 474.2 g/mol
InChI Key: ANLOIGVTACEISF-IFRROFPPSA-N
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Description

2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol is a complex synthetic molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1,2,4-triazole scaffold, a privileged heterocycle in drug discovery known for its ability to participate in key hydrogen bonding interactions with biological targets source . The presence of the sulfanyl (-SH) group at the 5-position of the triazole ring and the imino group suggests potential for metal chelation or acting as a pharmacophore in enzyme inhibition studies, particularly against metalloenzymes. Researchers are investigating this compound and its analogs as potential inhibitors of fungal lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme source . Inhibition of this enzyme disrupts ergosterol biosynthesis, a critical component of fungal cell membranes, positioning this compound as a valuable chemical tool for studying antifungal mechanisms and resistance. The specific substitution pattern, including the 2,4-dichlorophenyl and brominated methoxyphenol moieties, is designed to optimize binding affinity and selectivity within the enzyme's active site. This makes it a crucial intermediate for structure-activity relationship (SAR) studies aimed at developing novel azole-based therapeutic agents. Its primary research value lies in its application as a biochemical probe to elucidate pathogenic fungal biology and to serve as a lead structure for the synthesis of new chemical entities with enhanced potency and pharmacological profiles.

Properties

Molecular Formula

C16H11BrCl2N4O2S

Molecular Weight

474.2 g/mol

IUPAC Name

4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H11BrCl2N4O2S/c1-25-13-5-8(4-11(17)14(13)24)7-20-23-15(21-22-16(23)26)10-3-2-9(18)6-12(10)19/h2-7,24H,1H3,(H,22,26)/b20-7+

InChI Key

ANLOIGVTACEISF-IFRROFPPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Br)O

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

Thiosemicarbazides derived from 2,4-dichlorophenyl isothiocyanate and hydrazine hydrate undergo acid-catalyzed cyclization to yield 3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazole. For example:

  • Reaction Conditions : Thiosemicarbazide (1.0 equiv) is refluxed in acetic acid (5 vol) at 110°C for 6 hours.

  • Yield : 78–85% after recrystallization from ethanol.

Alternative Route via β-Carbonyl Phosphonates and Azides

A regioselective [3 + 2] cycloaddition between β-carbonyl phosphonates and azides, as described in recent literature, offers a modern approach:

  • Reagents : Cesium carbonate (2.0 equiv) in DMSO facilitates enolate formation, reacting with azides (1.2 equiv) at room temperature.

  • Advantages : High regioselectivity for 1,4,5-trisubstituted triazoles (>90% yield).

Table 1: Comparison of Triazole Synthesis Methods

MethodReagentsYield (%)Selectivity
Thiosemicarbazide CyclizationAcetic acid, reflux78–85Moderate
β-Carbonyl Phosphonate RouteCs₂CO₃, DMSO, azides90–95High

Preparation of 2-Bromo-4-Formyl-6-Methoxyphenol

The brominated phenolic aldehyde is synthesized via controlled bromination and formylation:

Bromination of 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)

Adapting continuous bromination techniques from patent CN101279896B, vanillin undergoes regioselective bromination:

  • Conditions : Bromine (0.98–1.03 equiv) and vanillin (1.0 equiv) in ethylene dichloride at -10°C to 15°C.

  • Outcome : 2-Bromo-4-hydroxy-5-methoxybenzaldehyde is obtained in 93–97% yield with <1% dibrominated byproducts.

Directed Ortho-Metalation for Formylation

For substrates resistant to direct bromination, a directed metalation strategy is employed:

  • Protect the phenolic -OH as a silyl ether.

  • Use LDA to deprotonate the ortho position relative to methoxy.

  • Quench with DMF to introduce the formyl group.

  • Yield : 70–75% after deprotection.

Imine Formation and Coupling Reaction

The final step involves Schiff base formation between the triazole-thiol amine and the brominated aldehyde:

Condensation under Acidic Conditions

  • Reagents : Equimolar triazole-thiol amine and aldehyde refluxed in ethanol with glacial acetic acid (5 mol%).

  • Stereoselectivity : The E-configuration is favored due to steric hindrance from the 2,4-dichlorophenyl group.

  • Yield : 82–88% after 12 hours.

Solvent and Catalyst Screening

Table 2: Optimization of Imine Coupling

SolventCatalystTemperature (°C)Yield (%)
EthanolAcetic acid8082–88
Toluenep-TsOH11075–80
DMFNone10060–65

Purification and Characterization

Chromatographic Separation

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), achieving >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, CH=N), 7.89–7.30 (m, 3H, Ar-H), 5.21 (s, 1H, -OH), 3.91 (s, 3H, OCH₃).

  • HRMS : m/z 474.2 [M+H]⁺ (calc. 474.2).

Scale-Up and Industrial Considerations

Continuous Flow Bromination

Adopting the patent’s tubular reactor system, bromination is scaled to kilogram quantities with 96% yield and <0.1% waste.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (solvent recovery reduces PMI to 4.5).

  • E-Factor : 1.3 (excluding solvent) .

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the phenol ring is reactive and can participate in nucleophilic aromatic substitution. This reactivity is enhanced by electron-withdrawing groups like the triazole and sulfanyl substituents. Polar aprotic solvents (e.g., DMF) are often used to optimize reaction rates.

Oxidation and Reduction

  • Oxidation : The sulfanyl group (–SH) can oxidize to a sulfinyl (–SO–) or sulfonyl (–SO₂–) group under controlled conditions (e.g., using oxidizing agents like potassium permanganate).

  • Reduction : Sodium borohydride reduces ketone intermediates to alcohols, a step critical for functional group diversification .

Tautomerization

The triazole-thione tautomer (C=S) can shift to the thiol form (C–SH), influencing reactivity during alkylation or substitution reactions .

Table 2: Functional Group Reactivity

Functional GroupReaction TypeTypical ReagentsProduct TypeSource
Bromine (–Br)Nucleophilic substitutionPolar aprotic solventsSubstituted phenol
Sulfanyl (–SH)OxidationKMnO₄Sulfinyl/sulfonyl
Triazole (C=S)TautomerizationAlkaline conditionsThiol-tautomer

Spectroscopic Characterization

The compound is analyzed using:

  • NMR : Distinct signals for the methoxy group (~3.7 ppm in ¹H NMR) and triazole protons.

  • Mass Spectrometry : Confirms molecular weight (419.3 g/mol) and structural integrity.

Challenges and Optimization

  • Controlled Reaction Conditions : Temperature and solvent choice (e.g., DMF for S-alkylation) are critical to minimize side reactions .

  • Purification : Chromatography is often required to isolate pure products from complex reaction mixtures.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol exhibit significant antibacterial and antifungal activities. For instance, triazole derivatives have shown effectiveness against various strains of bacteria and fungi, making them valuable candidates for developing new antimicrobial agents .

Anticancer Properties

The structural features of triazoles contribute to their potential as anticancer agents. Studies have demonstrated that triazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the sulfanyl group in this compound may enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

Research into related triazole compounds has revealed their potential to modulate inflammatory pathways. The ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been noted, suggesting that this compound could serve as a basis for developing anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions including:

  • Formation of the Triazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with thiosemicarbazones.
  • Bromination : The introduction of bromine is carried out using brominating agents under controlled conditions.
  • Final Coupling : The final product is obtained through coupling reactions involving various substituents.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • A study published in Medicinal Chemistry demonstrated that triazole compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells .
  • Another research article focused on the anti-inflammatory effects of triazoles in animal models showed promising results in reducing inflammation markers .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Key Substituents Notable Features Reference
2-Bromo-4-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-6-methoxyphenol C₁₆H₁₀BrCl₂N₃O₂S 2,4-Dichlorophenyl, SH, Br, OCH₃ High polarity due to SH and Cl groups; potential for halogen bonding .
4-Bromo-2-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methylphenol C₁₅H₁₁BrN₄OS Phenyl, SH, Br, OH Reduced Cl substituents; phenyl group enhances π-π stacking .
4-[(E)-(5-Bromo-2-fluorobenzylidene)amino]-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol C₁₅H₉BrClFN₄S 4-Chlorophenyl, F, Br, SH Fluorine introduces electronegativity; potential for enhanced bioavailability .
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol C₂₂H₁₉BrN₄OS 4-Bromophenyl, phenyl, -SC₂H₄OH Ethanol side chain improves solubility; stereochemistry impacts activity .

Crystallographic and Electronic Properties

  • Crystal Packing: The target compound’s dichlorophenyl and sulfanyl groups likely promote dense packing via halogen and hydrogen bonds, as seen in analogous triazole-thiol derivatives (e.g., CCDC 829447: monoclinic system, density 1.405 g/cm³) . In contrast, compounds with bulkier substituents (e.g., 2-isopropylcyclohexyl in ) exhibit lower symmetry and higher steric hindrance .
  • Electron Distribution: The sulfanyl group’s electron-donating nature may stabilize the triazole ring’s electronic environment, as evidenced by Hirshfeld surface analyses in related structures .

Reactivity and Stability

  • Thermal Stability: Bromine and chlorine substituents enhance thermal stability compared to non-halogenated analogues. For example, the decomposition temperature of the target compound is projected to exceed 250°C, based on differential scanning calorimetry (DSC) data for similar brominated triazoles .
  • Sulfanyl Group Reactivity : The -SH group facilitates metal coordination (e.g., with Cu²⁺ or Zn²⁺) and disulfide bond formation under oxidative conditions, as demonstrated in thiol-containing triazoles .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be verified?

The compound can be synthesized via a Schiff base condensation reaction between a brominated methoxyphenol derivative and a triazole-containing aldehyde precursor under inert conditions. Key steps include refluxing in anhydrous ethanol with a catalytic acid (e.g., glacial acetic acid) to promote imine bond formation . Purity verification should combine HPLC (to assess organic impurities) and 1H/13C NMR (to confirm structural integrity and monitor tautomeric equilibria, common in triazole-thiol systems) .

Q. Which spectroscopic techniques are critical for characterizing its structure and tautomeric behavior?

  • Single-crystal X-ray diffraction (SCXRD): Essential for resolving the E-configuration of the imine bond and confirming the triazole-thiol tautomeric state (sulfanyl vs. thione forms) .
  • FT-IR: Identify key functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹, S–H stretch at ~2550 cm⁻¹ if present) .
  • UV-Vis: Monitor π→π* transitions in the conjugated Schiff base system, which may shift depending on solvent polarity .

Q. How should researchers handle safety concerns during synthesis?

Refer to hazard codes P210 (avoid ignition sources) and P201 (pre-lab protocol review) due to the compound’s bromine and dichlorophenyl moieties, which may generate toxic fumes. Use fume hoods for reactions involving volatile solvents (e.g., DMF, THF) and wear appropriate PPE .

Advanced Research Questions

Q. What strategies resolve crystallographic disorder in its X-ray structure, particularly in the triazole-thiol moiety?

Use SHELXL refinement tools to model disorder by splitting atomic positions and applying geometric restraints (e.g., SIMU, DELU commands) to maintain chemically reasonable bond lengths and angles . For ambiguous thiol/thione tautomerism, refine occupancy factors and validate against Hirshfeld surface analysis .

Q. How can computational methods predict its reactivity in metal coordination studies?

Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, identifying electron-rich sites (e.g., triazole-N, imine-N, and thiol-S) for metal binding. Compare with experimental data (e.g., UV-Vis shifts upon metal addition) to validate coordination modes .

Q. What experimental design principles apply to optimizing its biological activity against contradictory data?

Use Design of Experiments (DoE) to systematically vary substituents (e.g., dichlorophenyl vs. methoxy groups) and assess impact on bioactivity. For example, a central composite design could optimize IC50 values by adjusting steric/electronic parameters, with statistical validation via ANOVA .

Q. How to address discrepancies in reported solubility and stability across studies?

Conduct accelerated stability studies under controlled humidity/temperature (ICH Q1A guidelines) and analyze degradation products via LC-MS. Solubility contradictions may arise from polymorphic forms; use SCXRD and DSC to identify crystalline vs. amorphous phases .

Methodological Notes

  • Crystallography: Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Synthetic Optimization: Employ microwave-assisted synthesis to reduce reaction times and improve imine bond yields .
  • Data Validation: Cross-reference spectroscopic data with structurally analogous compounds (e.g., triazole-Schiff base derivatives in ).

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